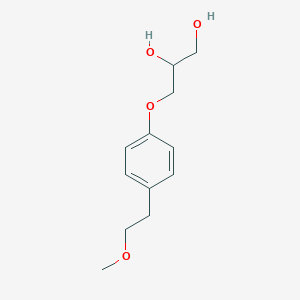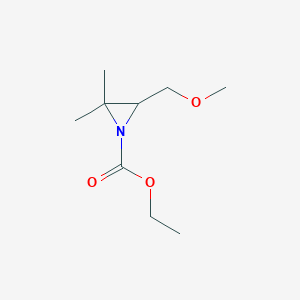
Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate, also known as MEMDAC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MEMDAC is a cyclic aziridine derivative that has been synthesized through various methods and has shown promising results in various research fields, including drug discovery, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate is still under investigation, but it is believed to involve the formation of a stable intermediate with the target molecule, leading to the formation of a covalent bond. This mechanism of action has been observed in various bioactive compounds synthesized using Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate as a building block.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate are still under investigation, but it has been shown to have low toxicity and high biocompatibility, making it a promising candidate for various biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate in lab experiments include its high reactivity, versatility, and low toxicity. However, the limitations of using Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate include its sensitivity to air and moisture, which can affect its stability and yield.
Orientations Futures
There are several future directions for research on Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate, including the synthesis of new bioactive compounds using Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate as a building block, the development of new polymers with unique properties using Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate as a monomer, and the investigation of the mechanism of action of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate in various biological systems. Additionally, the use of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate in various biomedical applications, including drug delivery and tissue engineering, is an area of active research.
Méthodes De Synthèse
The synthesis of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate can be achieved through various methods, including the reaction of N-ethyl-2,2-dimethylaziridine with formaldehyde and methanol, or the reaction of ethyl 3-aminocrotonate with formaldehyde and methanol. The yield of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate can be improved by using a catalyst such as acetic acid or sulfuric acid.
Applications De Recherche Scientifique
Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate has shown potential applications in various scientific research fields, including drug discovery, material science, and organic synthesis. In drug discovery, Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate has been used as a building block for the synthesis of various bioactive compounds, including anti-cancer agents and anti-inflammatory drugs. In material science, Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate has been used as a monomer for the synthesis of various polymers with unique properties, including biodegradability and biocompatibility. In organic synthesis, Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate has been used as a versatile reagent for the synthesis of various organic compounds, including amino acids and peptides.
Propriétés
Numéro CAS |
141538-87-6 |
|---|---|
Nom du produit |
Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate |
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-5-13-8(11)10-7(6-12-4)9(10,2)3/h7H,5-6H2,1-4H3 |
Clé InChI |
KNWAEJPHAJDBJT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(C1(C)C)COC |
SMILES canonique |
CCOC(=O)N1C(C1(C)C)COC |
Synonymes |
1-Aziridinecarboxylic acid, 3-(methoxymethyl)-2,2-dimethyl-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



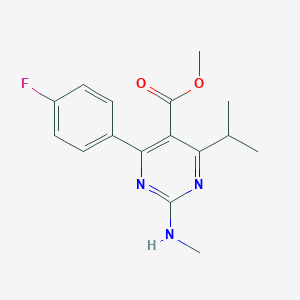
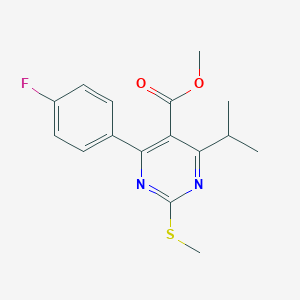
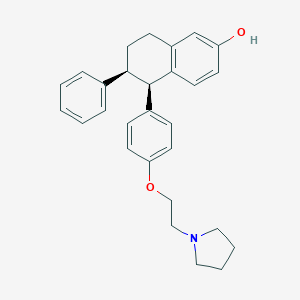
![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)

![3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B133818.png)
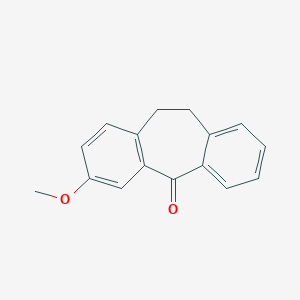
![2-[2-(4-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B133823.png)
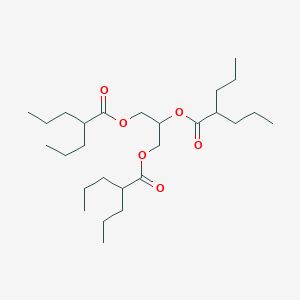
![1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B133826.png)

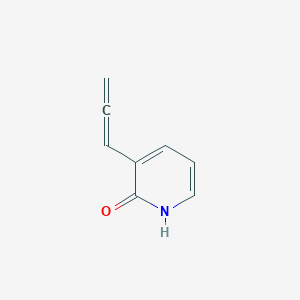
![4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol](/img/structure/B133833.png)
